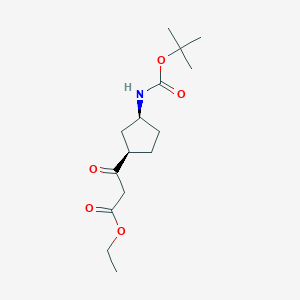

cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group, a cyclopentyl ring, and an ethyl ester functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor.

Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Keto Group: The keto group is introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Trifluoroacetic acid (TFA), di-tert-butyl dicarbonate (Boc2O)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Free amines and their derivatives

Scientific Research Applications

Therapeutic Agents

Cis 3-(3-tert-butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester has been investigated as a precursor for synthesizing various therapeutic agents. Its structure allows for modifications that enhance biological activity against metabolic disorders, particularly diabetes mellitus.

Glucokinase Activators

Research indicates that derivatives of this compound can act as glucokinase activators. These activators are crucial in regulating glucose homeostasis, making them potential candidates for diabetes treatment. The synthesis of such compounds has been documented in patent literature, highlighting their efficacy in lowering blood sugar levels .

Case Study 1: Diabetes Treatment

A study published in a pharmacological journal demonstrated the effectiveness of a derivative of this compound in reducing hyperglycemia in diabetic models. The compound was administered to diabetic rats, resulting in a significant decrease in blood glucose levels compared to controls. The mechanism was attributed to enhanced glucokinase activity, which facilitated glucose uptake by cells.

Case Study 2: Synthesis of Novel Therapeutics

In another research project, chemists synthesized various analogs of this compound to evaluate their pharmacological profiles. Among these analogs, one exhibited potent anti-inflammatory properties, suggesting that this compound's derivatives could be explored further for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc-protected amino group is deprotected in vivo to release the active amine. This active amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- (2S)-(tert-Butoxycarbonyl)aminoethanoic acid

- (2S)-(tert-Butoxycarbonyl)aminoethanoic acid

- (1R,3S)-3-(tert-butoxycarbonylamino) cyclopentyl acetate

Uniqueness

Cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, while the keto and ester groups offer additional sites for chemical modification. This makes the compound a valuable intermediate in the synthesis of complex molecules and a useful tool in various fields of research.

Biological Activity

cis 3-(3-tert-Butoxycarbonylamino-cyclopentyl)-3-oxo-propionic acid ethyl ester is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, and relevant case studies, presenting a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a cyclopentyl group and a tert-butoxycarbonyl (Boc) amino group. The presence of these functional groups influences its pharmacological properties.

- IUPAC Name : this compound

- Molecular Formula : C16H21NO5

- Molecular Weight : 303.35 g/mol

Biological Activity

The biological activity of this compound has been explored primarily in relation to its role as a potential therapeutic agent. Key findings include:

- CGRP Receptor Antagonism : The compound is noted for its ability to act as an antagonist for the calcitonin gene-related peptide (CGRP) receptor. CGRP is implicated in various pain pathways and inflammatory responses, making this compound a candidate for migraine treatment .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

- Inhibition of Enzymatic Activity : Studies have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in metabolic disorders .

Synthesis and Derivatives

The synthesis of this compound involves several steps, often starting from readily available amino acids and employing standard organic synthesis techniques. The introduction of the Boc group is crucial for enhancing solubility and stability.

Synthetic Pathway Overview

- Starting Materials : The synthesis typically begins with commercially available amino acids.

- Boc Protection : The amino group is protected using Boc anhydride.

- Cyclization : Cyclization reactions are employed to form the cyclopentyl structure.

- Esterification : The final step involves esterification to yield the ethyl ester form.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

- Migraine Treatment Trials : Clinical trials have assessed the efficacy of CGRP antagonists derived from this compound in reducing migraine frequency and severity. Results indicate significant improvements in patient outcomes compared to placebo controls .

- Inflammation Models : In vivo studies using animal models of inflammation have shown that compounds similar to this compound can reduce markers of inflammation, suggesting their potential utility in treating chronic inflammatory conditions .

Properties

IUPAC Name |

ethyl 3-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-20-13(18)9-12(17)10-6-7-11(8-10)16-14(19)21-15(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,19)/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHYYRMXTZWSME-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@@H]1CC[C@@H](C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.